molecular formula C18H20N2O4 B2914627 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-48-5

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No. B2914627
CAS RN: 1054388-48-5
M. Wt: 328.368
InChI Key: KDCYGKWOJSJHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid, also known as CP-640186, is a synthetic compound that belongs to the family of phenoxyacetic acids. It was first synthesized by Pfizer in 2001 as a potential treatment for metabolic disorders such as type 2 diabetes and obesity. Since then, CP-640186 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is not fully understood, but it is believed to act as an agonist of the G protein-coupled receptor GPR40, which is primarily expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. This compound has been shown to increase intracellular calcium levels in pancreatic beta cells, which leads to the release of insulin. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, the reduction of glucose levels in the blood, the reduction of body weight and adiposity, and the reduction of pain behavior in animal models of neuropathic pain. This compound has also been shown to increase energy expenditure and improve lipid metabolism in animal models of obesity.

Advantages and Limitations for Lab Experiments

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has several advantages and limitations for lab experiments. One advantage is that it is a highly selective agonist of GPR40, which makes it a useful tool for investigating the role of GPR40 in glucose-stimulated insulin secretion. Another advantage is that it has been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a useful tool for investigating its potential as a therapeutic agent. However, one limitation is that it has not yet been tested in human clinical trials, which makes it difficult to determine its potential efficacy and safety in humans.

Future Directions

There are several future directions for research on 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid. One direction is to investigate its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity. Another direction is to investigate its potential as a treatment for neuropathic pain. In addition, future research could investigate the molecular mechanisms underlying the effects of this compound on glucose-stimulated insulin secretion, energy metabolism, and pain behavior. Finally, future research could investigate the potential side effects and safety of this compound in humans.

Synthesis Methods

The synthesis of 2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves several steps, including the reaction of 2-bromo-4'-fluorophenylacetic acid with cyclohexylamine to form the corresponding amide, followed by the reaction of the amide with ethyl 2-bromo-3-oxopropanoate to form the corresponding ester. The final step involves the reaction of the ester with 2-hydroxy-4-cyanobenzaldehyde to form this compound. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically above 99%.

Scientific Research Applications

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has been the subject of numerous scientific studies, which have investigated its potential applications in various fields. In the field of metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, this compound has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have potential as a treatment for obesity. This compound has also been investigated as a potential treatment for neuropathic pain, as it has been shown to reduce pain behavior in animal models of neuropathic pain.

properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h4-6,9-10,15H,1-3,7-8,12H2,(H,20,23)(H,21,22)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCYGKWOJSJHQN-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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